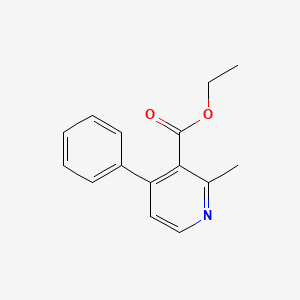

Ethyl 2-methyl-4-phenylnicotinate

Description

Properties

CAS No. |

61209-74-3 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

ethyl 2-methyl-4-phenylpyridine-3-carboxylate |

InChI |

InChI=1S/C15H15NO2/c1-3-18-15(17)14-11(2)16-10-9-13(14)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |

InChI Key |

JHGQBYHIUKINFR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Properties

Ethyl 2-methyl-4-phenylnicotinate has been studied for its neuroprotective effects, particularly against neurotoxicity induced by amyloid-beta, a key factor in Alzheimer's disease. Research indicates that this compound acts as a selective inhibitor of human acetylcholinesterase (hAChE), which is crucial for neurotransmitter regulation in the brain. The compound demonstrated significant protective effects on neuronal cells, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

2. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. These compounds were evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests potential applications in developing new antimicrobial agents, particularly against resistant bacterial strains .

3. Synthesis of Bioactive Compounds

this compound serves as a precursor in synthesizing other bioactive compounds. Its structural framework can be modified to produce derivatives with enhanced biological activities, including antitumor and antiviral properties. The versatility of this compound in synthetic chemistry allows for the exploration of new therapeutic candidates .

Case Studies

Case Study 1: Neuroprotective Effects

In a study published in Nature Communications, researchers synthesized a series of nicotinate derivatives, including this compound, and assessed their hAChE inhibitory activity. The most potent derivative showed an IC50 value indicating strong inhibition, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the compound significantly enhanced its antimicrobial activity, paving the way for further development as an antibacterial agent .

Summary Table: Biological Activities and Synthesis Insights

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | H₂O/EtOH | 2-Methyl-4-phenylnicotinic acid | 85% | |

| Basic (NaOH, room temperature) | H₂O/THF | 2-Methyl-4-phenylnicotinic acid | 78% |

Nucleophilic Substitution Reactions

The pyridine ring participates in electrophilic aromatic substitution (EAS) at activated positions. The methyl group directs substitution to the C-5 position, while the phenyl group influences regioselectivity.

Halogenation

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS (N-bromosuccinimide) | DCM, light, 25°C | 5-Bromo-2-methyl-4-phenylnicotinate | 62% |

Amination

Reaction with primary amines (e.g., aniline) under acidic conditions yields 6-amino derivatives:

textEthyl 2-methyl-4-phenylnicotinate + Aniline → Ethyl 6-(phenylamino)-2-methyl-4-phenylnicotinate

Conditions : Ethanol/H₂O (1:1), reflux, 2 hours. Yield : 92% .

Oxidation of the Methyl Group

The methyl substituent at C-2 is oxidized to a carboxylic acid using strong oxidizing agents:

textKMnO₄, H₂SO₄, Δ → 2-Carboxy-4-phenylnicotinic acid

Yield : 70% (reported for analogous structures) .

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

textThis compound → 2-Methyl-4-phenylnicotinyl alcohol

Conditions : Anhydrous ether, 0°C → room temperature. Yield : 65% .

Cyclization and Ring Expansion

Under microwave irradiation with FeCl₃, the compound undergoes cyclization to form polycyclic structures:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| FeCl₃, CH₃CN | 150°C, 1 hour | 2-Methyl-4-phenylpyrrolo[3,4-b]pyridine | 79% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the C-6 position:

textThis compound + Phenylboronic acid → Ethyl 2-methyl-4,6-diphenylnicotinate

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C. Yield : 75% (analogous to ).

Photochemical Reactions

Exposure to UV light induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Styrene, UV light (300 nm) | DCM, 12 hours | Nicotinate-cyclobutane adduct | 58% |

Key Mechanistic Insights

Preparation Methods

Grignard Reaction-Based Alkylation

A prominent route involves the use of Grignard reagents to introduce phenyl groups. For instance, β-bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard intermediate. Subsequent addition to diethyl oxalacetate yields 2-oxo-4-phenylbutyrate, which undergoes cyclization with ammonium acetate or acetic acid to form the pyridine core. Key steps include:

-

Grignard Formation : β-Bromophenylethane + Mg → Phenylmagnesium bromide (30–60°C, 1–12 h).

-

Nucleophilic Addition : Reaction with diethyl oxalacetate at −30°C to 50°C, yielding an intermediate ketoester.

-

Cyclization : Acid-catalyzed intramolecular cyclization (e.g., HCl or AcOH) to form the pyridine ring.

This method achieves yields of 66–80% but requires strict anhydrous conditions and precise temperature control to minimize side reactions like Wurtz coupling.

Improved Process for High-Purity Nicotinates

A patented optimized method (WO2012032528A2) enhances purity (>99%) via hydrochloride salt formation:

-

Synthesis of 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester :

-

React 3-bromo-4-hydroxybenzaldehyde with hydroxylamine and sodium formate in formic acid.

-

Cyclize with 2-chloroacetoacetic acid ethyl ester (reflux, 5 h).

-

-

Cyanidation and Salt Formation :

Cyclization of Enaminones and Enamino Esters

FeCl3-Mediated Condensation

FeCl3 catalyzes the condensation of enamino esters with enones to form substituted nicotinates. For example:

-

Reactants : Ethyl 3-aminocrotonate + 4-phenyl-3-buten-2-one.

-

Conditions : FeCl3 (20 mol%), acetonitrile, 150°C (microwave irradiation, 1 h).

This method avoids transition metals and enables rapid access to polysubstituted pyridines (Table 1).

Table 1. FeCl3-Catalyzed Synthesis of Ethyl 2-Methyl-4-Phenylnicotinate Derivatives

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization steps. For instance, ethyl 5-cyano-2-methyl-6-oxo-4-aryl-1,6-dihydropyridine-3-carboxylate derivatives are synthesized via microwave heating (120°C, 3–4 h) with cuprous cyanide, achieving yields up to 90%.

Friedländer Condensation for Pyridine Core Assembly

The Friedländer reaction couples aminoketones with carbonyl compounds to construct the pyridine ring. A modified protocol for this compound involves:

-

Reactants : Benzaldehyde, malononitrile, ammonium acetate, and acetylacetone.

-

Conditions : Reflux in acetic acid (6–8 h).

-

Mechanism : Tandem Knoevenagel-Michael addition followed by cyclization and oxidation.

Yields range from 45–74%, with purity dependent on recrystallization solvents (e.g., ethanol or n-butanol).

Metal-Mediated Ring Expansion Strategies

Molybdenum Hexacarbonyl [Mo(CO)6]-Assisted Synthesis

Mo(CO)6 facilitates the ring expansion of isoxazole derivatives to nicotinates. For example:

Palladium-Catalyzed Cross-Coupling

While less common, Suzuki-Miyaura coupling has been employed to introduce aryl groups post-cyclization. For example, bromonicotinates react with phenylboronic acid under Pd(PPh3)4 catalysis to install the 4-phenyl group.

Challenges and Optimization Strategies

Purity and Byproduct Management

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for Ethyl 2-methyl-4-phenylnicotinate derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Meta-analysis frameworks (e.g., PRISMA guidelines) should be applied: systematically compare studies, normalize data to controls, and use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Transparent reporting of experimental parameters (e.g., IC₅₀ conditions) is essential .

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and conformational stability. Validate models with experimental IC₅₀ values and mutagenesis data. For example, modifying the phenyl group’s position can be simulated to assess steric effects on target active sites .

Q. What advanced spectroscopic techniques address spectral overlap in complex mixtures containing this compound?

- Methodological Answer : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings. For quantification, hyphenated techniques like LC-NMR or LC-MS/MS provide higher specificity, especially in biological matrices .

Q. How do environmental factors (pH, temperature) influence the hydrolytic stability of this compound?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–10) and temperatures (25–60°C). Monitor degradation via HPLC and kinetic modeling (Arrhenius equation) to predict shelf-life. Identification of hydrolysis byproducts (e.g., free nicotinic acid) requires GC-MS or IR spectroscopy .

Ethical and Methodological Best Practices

Q. What ethical considerations apply when handling this compound in pharmacological studies?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for in vivo studies, including humane endpoints and 3R principles (Replacement, Reduction, Refinement). Material Safety Data Sheets (MSDS) must be reviewed for toxicity data, and waste disposal should comply with EPA guidelines .

Q. How should researchers design collaborative studies to maintain data integrity with this compound?

- Methodological Answer : Define roles (e.g., synthesis vs. bioassay teams) and standardize protocols across labs. Use shared digital platforms (e.g., ELN) for real-time data logging. Regular inter-lab calibration (e.g., round-robin testing) ensures consistency .

Tables for Key Parameters

Q. Table 1. Synthetic Optimization Parameters

| Variable | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Solvent Purity | Low purity → side reactions | Distill solvents before use |

| Catalyst Concentration | Excess → decomposition | Titrate catalyst incrementally |

| Reaction Atmosphere | Moisture → hydrolysis | Use inert gas (N₂/Ar) |

Q. Table 2. Analytical Cross-Validation

| Technique | Parameter Measured | Validation Criterion |

|---|---|---|

| ¹H NMR | Structural integrity | Match reference δ values |

| HPLC-UV | Purity | Single peak (RSD <2%) |

| ESI-MS | Molecular weight | [M+H]⁺ within 1 Da tolerance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.